McN-A-343 - 55-45-8

McN-A-343

Catalog Number: EVT-254071
CAS Number: 55-45-8
Molecular Formula: C14H18Cl2N2O2
Molecular Weight: 317.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

McN-A-343 is classified as a muscarinic acetylcholine receptor (mAChR) agonist, specifically exhibiting a preferential affinity for the M1 subtype. [] While initially lauded as a selective M1 agonist, subsequent research has revealed its complex pharmacological profile, suggesting interactions with multiple mAChR subtypes and potentially involving both orthosteric and allosteric mechanisms. [, ]

McN-A-343 has been instrumental in research exploring the physiological roles of muscarinic receptors, especially in the context of the autonomic nervous system, where these receptors play a critical role in mediating diverse physiological processes, including smooth muscle contraction, glandular secretion, and neurotransmission. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

Source and Classification

McN-A-343, also known as McN-A 343, is a chemical compound classified as a selective muscarinic M₁ receptor agonist. Its chemical structure is represented by the formula C14H18Cl2N2O2\text{C}_{14}\text{H}_{18}\text{Cl}_{2}\text{N}_{2}\text{O}_{2}, with a molecular weight of approximately 317.21 g/mol. The compound is primarily used in pharmacological research to study muscarinic receptor subtypes and their physiological effects. It has been documented in various scientific literature, including pharmacological studies that highlight its unique properties and interactions with different receptor types .

Synthesis Analysis

The synthesis of McN-A-343 involves several chemical reactions that typically require specific reagents and conditions. While the exact synthetic pathway may vary, it generally includes:

  1. Starting Materials: The synthesis often begins with commercially available precursors that contain the necessary functional groups for muscarinic activity.
  2. Reagents: Common reagents may include chlorinating agents, amines, and coupling agents to facilitate the formation of the desired muscarinic structure.
  3. Reaction Conditions: The reactions are usually conducted under controlled temperatures and atmospheres (e.g., inert gas environments) to prevent unwanted side reactions. Reaction times can vary depending on the specific step in the synthesis.

For example, one method may involve the reaction of a chlorinated aromatic compound with an amine under basic conditions to form an intermediate, which is then further modified to yield McN-A-343 .

Molecular Structure Analysis

The molecular structure of McN-A-343 features a complex arrangement of atoms that contribute to its pharmacological activity. Key aspects include:

  • Functional Groups: The presence of chlorine atoms and a tertiary amine group are critical for its interaction with muscarinic receptors.
  • Stereochemistry: The specific three-dimensional arrangement of atoms influences its binding affinity and selectivity towards different muscarinic receptor subtypes.
  • Structural Data: Computational modeling and X-ray crystallography studies may provide insights into the binding conformations of McN-A-343 at the receptor sites.

The InChI Key for McN-A-343 is CXFZFEJJLNLOTA-UHFFFAOYSA-N, which aids in database searches for further structural information .

Chemical Reactions Analysis

McN-A-343 participates in various chemical reactions, particularly those involving muscarinic receptors:

  1. Agonistic Activity: As a partial agonist at muscarinic M₁ receptors, McN-A-343 can stimulate these receptors to varying degrees depending on receptor density and coupling efficacy.
  2. Allosteric Modulation: Recent studies indicate that McN-A-343 may act as a bitopic agonist, binding both orthosteric and allosteric sites on M₂ receptors, which alters receptor activation pathways .
  3. Non-Muscarinic Actions: Besides its primary action on muscarinic receptors, it also interacts with nicotinic acetylcholine receptors and serotonin receptor subtypes, indicating a broader pharmacological profile .
Mechanism of Action

The mechanism of action for McN-A-343 primarily involves its interaction with muscarinic acetylcholine receptors:

  1. Binding Affinity: McN-A-343 exhibits high affinity for M₁ receptors while demonstrating partial agonistic properties at other subtypes (M₂, M₃, M₄) .
  2. Signal Transduction: Upon binding to M₁ receptors, it activates intracellular signaling pathways that lead to physiological responses such as neurotransmitter release or modulation of smooth muscle contraction.
  3. Allosteric Effects: The ability to bind allosterically allows McN-A-343 to fine-tune receptor responses based on cellular context, providing insights into biased signaling mechanisms .
Physical and Chemical Properties Analysis

McN-A-343 possesses several notable physical and chemical properties:

  • Solubility: It is soluble in water at concentrations up to approximately 31.72 mg/mL, which facilitates its use in biological assays.
  • Stability: The compound should be stored desiccated at room temperature to maintain its integrity over time.
  • Purity: Commercial preparations typically exhibit a purity of ≥99% as determined by high-performance liquid chromatography (HPLC) .
Applications

McN-A-343 has diverse applications in scientific research:

  1. Pharmacological Studies: It is extensively used to delineate the roles of muscarinic receptors in various physiological processes, including cognition and gastrointestinal function.
  2. Drug Development: Its unique properties make it a candidate for developing therapeutics targeting disorders related to cholinergic signaling dysfunctions.
  3. Research Tool: As a selective agonist, it aids researchers in distinguishing between different muscarinic receptor subtypes in experimental settings .
Historical Context and Evolution of Pharmacological Characterization

Discovery and Initial Classification as a Putative M₁-Selective Agonist

McN-A-343 (4-[(N-(3-chlorophenyl)carbamoyloxy]-2-butynyltrimethylammonium chloride) was first synthesized and characterized by Roszkowski in 1961. Unlike classical muscarinic agonists (e.g., carbachol, bethanechol), McN-A-343 exhibited a unique autonomic selectivity: it increased blood pressure and heart rate without inducing bradycardia, salivation, or gastrointestinal contractions [1] [3]. This contrasted sharply with the peripheral effects of non-selective agonists, which activated cardiovascular and glandular M₂/M₃ receptors. Initial studies attributed these effects to selective stimulation of ganglionic M₁ receptors, which enhanced sympathetic outflow while sparing peripheral effector organs [2] [6]. The compound’s quaternary ammonium structure limited blood-brain barrier penetration, making it a valuable tool for studying peripheral neuronal muscarinic receptors [3] [6].

Table 1: Initial Autonomic Effects of McN-A-343 vs. Classical Muscarinic Agonists

AgonistGanglionic StimulationHeart Rate EffectIntestinal MotilitySecretory Activity
McN-A-343Strong increaseTachycardiaMinimal changeNo significant effect
CarbacholModerate increaseBradycardiaStrong increaseStrong increase
BethanecholWeakBradycardiaStrong increaseStrong increase

Paradigm Shifts in Receptor Subtype Selectivity: From M₁ to Multi-Subtype Activity

By the 1980s–1990s, radioligand binding and functional assays revealed McN-A-343’s complex pharmacology. While it retained functional selectivity for neuronal responses, its binding affinity was similar across all five muscarinic subtypes (M₁–M₅). Key insights emerged:

  • Partial Agonism: McN-A-343 showed higher efficacy at M₁ (and M₄) receptors compared to M₂/M₃. In M₁-rich tissues (e.g., cerebral cortex), it acted as a full agonist, while in cardiac M₂ receptors, it behaved as a weak partial agonist [1] [10].
  • Receptor Density/Coupling Dependence: Its effects depended on tissue-specific factors like receptor density and G-protein coupling efficiency. For example, in tissues with high M₁ expression, even low receptor occupancy produced robust responses [3] [6].
  • Allosteric Actions: McN-A-343 binds bitopically – interacting with both the orthosteric site (conserved across subtypes) and an allosteric site (subtype-dependent). At M₂ receptors, it slowed antagonist dissociation, indicating allosteric modulation distinct from classical modulators like gallamine [4] [6].
  • Non-Muscarinic Off-Target Effects: McN-A-343 antagonizes 5-HT₃/5-HT₄ receptors, activates some nicotinic subtypes, and inhibits monoamine uptake, complicating early interpretations of its selectivity [3].

Table 2: Affinity vs. Efficacy of McN-A-343 at Muscarinic Subtypes

Receptor SubtypeBinding Affinity (Kᵢ, nM)Relative Efficacy (vs. ACh)Primary Signaling Pathway
M₁150–300High (0.8–1.0)Gq/PLC
M₂200–500Low (0.2–0.3)Gi/o/cAMP inhibition
M₃300–600Low (0.1–0.2)Gq/PLC
M₄200–400Moderate (0.6–0.7)Gi/o
M₅400–800Moderate (0.5)Gq/PLC

Role in Muscarinic Receptor Classification and Subtype Differentiation

McN-A-343 became indispensable for functionally dissecting muscarinic receptor subtypes in native tissues:

  • Ganglionic vs. Non-Neuronal M₁ Receptors: In conscious dogs, McN-A-343 inhibited intestinal motility via neural M₁ receptors. This effect was blocked by the M₁-selective antagonist pirenzepine (IC₅₀: 1–30 μg/kg) but unaffected by M₂/M₃ antagonists (AF-DX 116, 4-DAMP) [2].
  • Cardiac vs. Neuronal M₂ Effects: While McN-A-343-induced tachycardia was blocked by M₃-preferring antagonists (e.g., 4-DAMP), its ganglionic effects remained intact, highlighting tissue-specific M₂/M₃ interactions [2] [9].
  • Receptor Cross-Talk in Smooth Muscle: In guinea pig ileum, McN-A-343 activated M₂-mediated cationic currents (Iᶜᵃᵗ) only when M₃ receptors were co-activated, revealing synergistic M₂/M₃ coupling. This explained why McN-A-343 (lacking M₃ efficacy) failed to contract intestinal muscle [7] [9].
  • Allosteric Probe Development: McN-A-343’s bitopic binding inspired selective allosteric modulators like LY2033298 for M₄ receptors. LY2033298 potentiated McN-A-343’s effects at M₄ (α = 35) but not M₁/M₃, validating subtype-specific allosteric sites [6].

Table 3: Key Pharmacological Tools Differentiated Using McN-A-343

Experimental ContextMcN-A-343 EffectAntagonist SensitivityReceptor Mechanism Elucidated
Canine intestinal motilityInhibition via neural pathwayPirenzepine-sensitiveNeuronal M₁ function
Guinea pig ileum Iᶜᵃᵗ currentWeak activationEnhanced by M₃ co-stimulationM₂-M₃ functional synergy
Rat striatal cAMP accumulationPotentiation by LY2033298M₄-selectiveAllosteric site on M₄ receptor
CHO cell calcium mobilizationRobust in M₁, weak in M₄Blocked by VU0255035 (M₁ antagonist)Orthosteric agonist efficacy differences

Concluding Perspectives

McN-A-343’s journey from a putative M₁-selective agonist to a nuanced probe for receptor efficacy and allostery underscores the complexity of muscarinic pharmacology. Its role in revealing functional receptor interactions (e.g., M₂/M₃ coupling in smooth muscle) and inspiring bitopic/allosteric ligands has been foundational. While newer selective tools (e.g., positive allosteric modulators like LY2033298, antagonists like VU0255035) now exist [6] [8], McN-A-343 remains a benchmark for understanding how ligand efficacy and tissue context shape receptor responses. Future structural studies leveraging its bitopic actions may further refine subtype-specific drug design.

Properties

CAS Number

55-45-8

Product Name

McNA343

IUPAC Name

4-[(3-chlorophenyl)carbamoyloxy]but-2-ynyl-trimethylazanium;chloride

Molecular Formula

C14H18Cl2N2O2

Molecular Weight

317.2 g/mol

InChI

InChI=1S/C14H17ClN2O2.ClH/c1-17(2,3)9-4-5-10-19-14(18)16-13-8-6-7-12(15)11-13;/h6-8,11H,9-10H2,1-3H3;1H

InChI Key

CXFZFEJJLNLOTA-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CC#CCOC(=O)NC1=CC(=CC=C1)Cl.[Cl-]

Solubility

>47.6 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

(4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium Chloride
A 343, McNeil
McN A 343
McN A-343
McN A343
McN-A-343
McN-A343
McNA343
McNeil A 343

Canonical SMILES

C[N+](C)(C)CC#CCOC(=O)NC1=CC(=CC=C1)Cl.[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.